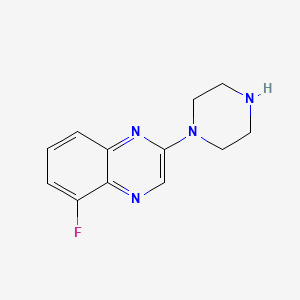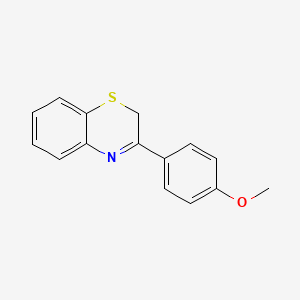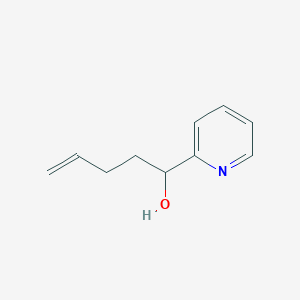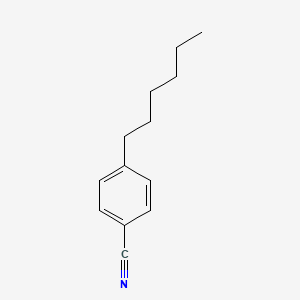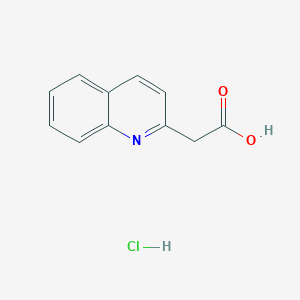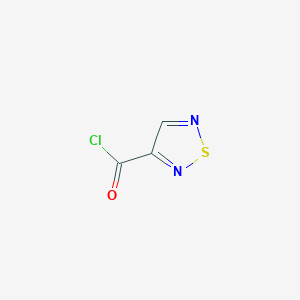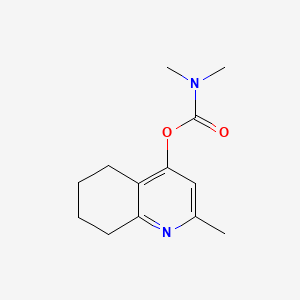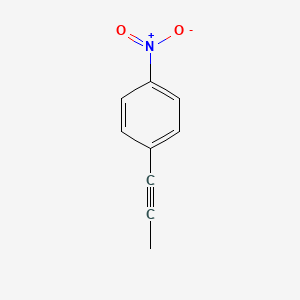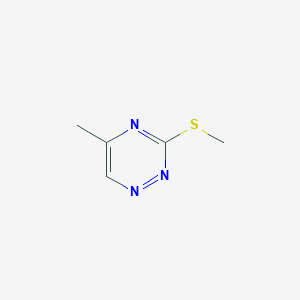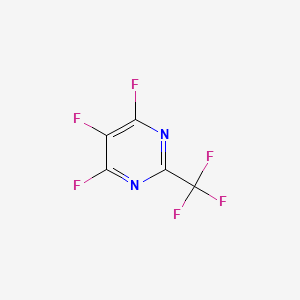
4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine
概要
説明
4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5F6N2 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring with three fluorine atoms and a trifluoromethyl group attached . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, trifluoromethylpyridines and their derivatives have been used in various chemical reactions. For instance, they have been used in the preparation of aminopyridines through amination reactions .科学的研究の応用
Synthesis and Chemical Reactivity
4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine has been a subject of interest in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid, showcasing its utility in creating new compounds with potential biological relevance. The study by Sukach et al. (2015) illustrates the synthesis of these analogues using Michael-like 1,4-conjugate hydrocyanation adducts (Sukach et al., 2015). Similarly, Schlosser et al. (2006) explored the stability and reactivity of 5-pyrimidyllithium species with various substituents, including trifluoromethyl, leading to the production of carboxylic acids in high yields (Schlosser et al., 2006).
Materials Science and OLED Applications
In the field of materials science, particularly in organic light-emitting diodes (OLEDs), this compound has found significant application. Chang et al. (2013) reported the use of trifluoromethyl-substituted pyrimidines in synthesizing new classes of Ir(III) phosphors. These phosphors have shown promise in high-performance sky-blue- and white-emitting OLEDs, demonstrating the material's potential in advanced electronic displays (Chang et al., 2013).
Antibacterial and Antifungal Properties
The biological activities of compounds derived from this compound have also been investigated. Maddireddi et al. (2017) synthesized novel pyrimidine-associated thiazolidines demonstrating antibacterial properties (Maddireddi et al., 2017). Additionally, Aksinenko et al. (2016) prepared bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones, showing promising antimicrobial activity against various bacteria and fungi (Aksinenko et al., 2016).
Safety and Hazards
The safety data sheet for 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine, a similar compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
将来の方向性
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of 4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine is not clearly defined in the available literature. It is likely that the compound interacts with its targets, leading to changes in their function. The trifluoromethyl group in the compound could potentially enhance the compound’s binding affinity to its targets .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The compound’s interaction with its targets could lead to various cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
特性
IUPAC Name |
4,5,6-trifluoro-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F6N2/c6-1-2(7)12-4(5(9,10)11)13-3(1)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGQXGPRBQQRNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1F)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539090 | |
| Record name | 4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27077-33-4 | |
| Record name | 4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



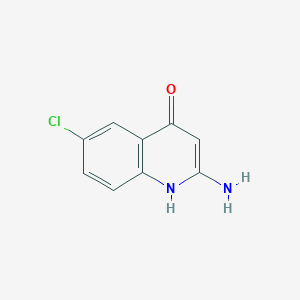
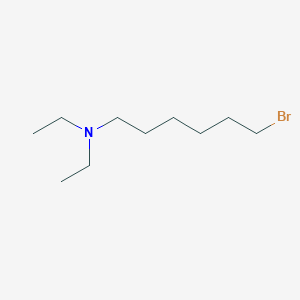

![3-[(2-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1626324.png)
